5-[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid 5-[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 893776-81-3
VCID: VC0354337
InChI: InChI=1S/C17H22N2O4/c1-11(20)19-7-6-12-8-13(4-5-14(12)19)18-15(21)9-17(2,3)10-16(22)23/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,21)(H,22,23)
SMILES: CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CC(C)(C)CC(=O)O
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4g/mol

5-[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid

CAS No.: 893776-81-3

Main Products

VCID: VC0354337

Molecular Formula: C17H22N2O4

Molecular Weight: 318.4g/mol

5-[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid - 893776-81-3

CAS No. 893776-81-3
Product Name 5-[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid
Molecular Formula C17H22N2O4
Molecular Weight 318.4g/mol
IUPAC Name 5-[(1-acetyl-2,3-dihydroindol-5-yl)amino]-3,3-dimethyl-5-oxopentanoic acid
Standard InChI InChI=1S/C17H22N2O4/c1-11(20)19-7-6-12-8-13(4-5-14(12)19)18-15(21)9-17(2,3)10-16(22)23/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,21)(H,22,23)
Standard InChIKey SSTHNMMZWFFZRH-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CC(C)(C)CC(=O)O
Canonical SMILES CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CC(C)(C)CC(=O)O
PubChem Compound 5306981
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator